Cas no 1041871-69-5 (2-(5-bromothiophen-2-yl)propanenitrile)

2-(5-Bromothiophen-2-yl)propanenitrile is a brominated thiophene derivative featuring a nitrile functional group, making it a versatile intermediate in organic synthesis. Its molecular structure, combining a bromine substituent with an electron-withdrawing nitrile group, facilitates selective cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, enabling the construction of complex heterocyclic systems. The compound is particularly valuable in pharmaceutical and materials science research, where thiophene-based scaffolds are of interest for their electronic and bioactive properties. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined reactivity profile makes it a preferred choice for tailored modifications in advanced chemical synthesis.
2-(5-bromothiophen-2-yl)propanenitrile structure
1041871-69-5 structure
Product Name:2-(5-bromothiophen-2-yl)propanenitrile
CAS No:1041871-69-5
MF:C7H6BrNS
MW:216.098239421844
CID:6413179
PubChem ID:61335877
Update Time:2025-06-26

2-(5-bromothiophen-2-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromothiophen-2-yl)propanenitrile
    • 2-Thiopheneacetonitrile, 5-bromo-α-methyl-
    • CS-0274885
    • 1041871-69-5
    • AKOS010590741
    • EN300-1260009
    • Inchi: 1S/C7H6BrNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,1H3
    • InChI Key: WOXCFLSUYMNAMP-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)S1)(C)C#N

Computed Properties

  • Exact Mass: 214.94043g/mol
  • Monoisotopic Mass: 214.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.559±0.06 g/cm3(Predicted)
  • Boiling Point: 290.5±25.0 °C(Predicted)

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Additional information on 2-(5-bromothiophen-2-yl)propanenitrile

Introduction to 2-(5-Bromothiophen-2-yl)propanenitrile (CAS No. 1041871-69-5)

2-(5-Bromothiophen-2-yl)propanenitrile, with the CAS number 1041871-69-5, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a brominated thiophene ring and a propionitrile group. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 2-(5-bromothiophen-2-yl)propanenitrile is C9H7BrNS, and its molecular weight is approximately 237.06 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the bromination of thiophene and subsequent coupling with propionitrile. The resulting product is a colorless to pale yellow liquid with a characteristic odor, making it easily identifiable in laboratory settings.

In the realm of medicinal chemistry, 2-(5-bromothiophen-2-yl)propanenitrile has shown promise as an intermediate in the development of novel pharmaceuticals. Recent studies have explored its potential as a building block for compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, researchers at the University of California, Los Angeles (UCLA) have reported that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways. These findings suggest that 2-(5-bromothiophen-2-yl)propanenitrile could serve as a valuable starting material for the design of new drugs targeting inflammatory diseases.

Beyond its medicinal applications, 2-(5-bromothiophen-2-yl)propanenitrile has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and other advanced materials. A study published in the Journal of Materials Chemistry C highlighted the use of this compound in the synthesis of conjugated polymers with enhanced charge transport capabilities. These polymers have potential applications in organic photovoltaics and field-effect transistors, contributing to the advancement of renewable energy technologies and electronic devices.

The synthesis and characterization of 2-(5-bromothiophen-2-yl)propanenitrile have been extensively documented in the scientific literature. Common methods for its preparation include electrophilic bromination followed by nucleophilic substitution reactions. Spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm the identity and purity of the final product. These analytical methods provide crucial information for both research and industrial applications.

In terms of safety and handling, it is important to note that while 2-(5-bromothiophen-2-yl)propanenitrile is not classified as a hazardous material under current regulations, it should still be handled with care in laboratory settings. Proper personal protective equipment (PPE) should be worn, and standard laboratory safety protocols should be followed to ensure safe handling and storage.

The future prospects for 2-(5-bromothiophen-2-yl)propanenitrile are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various scientific disciplines. As our understanding of its properties deepens, it is likely that we will see increased interest in its commercialization and integration into advanced technologies.

In conclusion, 2-(5-bromothiophen-2-yl)propanenitrile (CAS No. 1041871-69-5) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development, contributing to advancements in drug discovery, renewable energy technologies, and electronic materials.

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